N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide
Description
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide is a complex organic compound that features a pyridinium core substituted with a 4-chlorophenyl group and an acetamide moiety
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2.BrH/c1-11(16(21)13-3-5-14(17)6-4-13)19-9-7-15(8-10-19)18-12(2)20;/h3-11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHXKGDJUITUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=C(C=C2)NC(=O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide typically involves a multi-step process:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkyl halide.
Introduction of the 4-Chlorophenyl Group: This step involves the Friedel-Crafts acylation of the pyridinium core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridinium derivatives.
Scientific Research Applications
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its combination of a pyridinium core with a 4-chlorophenyl group and an acetamide moiety makes it a versatile compound for various applications.
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